(2s,4r)-4-Methoxy-2-(methoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the chiral separation of mixed diastereomers. For example, the separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from its diastereomer (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can be performed using crystallization techniques .
Industrial Production Methods
Industrial-scale production of this compound typically involves optimizing the synthetic route to maximize yield and efficiency. This may include the use of specific catalysts, solvents, and reaction conditions to ensure high purity and yield of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For example, in protein stabilization, the compound can induce pre-organization in target proteins, enhancing their conformational stability without perturbing the overall protein structure . This is achieved through the formation of hydrogen bonds and other non-covalent interactions that stabilize the protein’s native conformation.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine: Another diastereomer with different stereochemistry.
(2S,4R)-4-Fluoroproline: A fluorinated analog used in protein stabilization studies.
(2S,4R)-4-Amino-2-(methoxymethyl)pyrrolidine:
Uniqueness
(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to stabilize protein structures and serve as a chiral building block in synthetic chemistry makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NO2/c1-9-5-6-3-7(10-2)4-8-6/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
PPTNZOLRDCBYIX-NKWVEPMBSA-N |
Isomeric SMILES |
COC[C@@H]1C[C@H](CN1)OC |
Canonical SMILES |
COCC1CC(CN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.